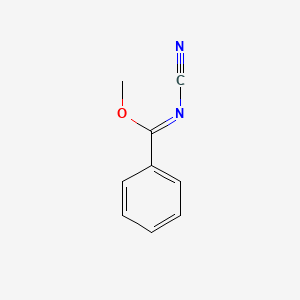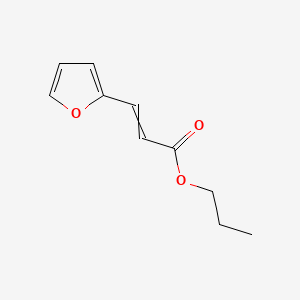![molecular formula C8H4N4O B1606158 [1,2,5]Oxadiazolo[3,4-f]cinnoline CAS No. 217491-04-8](/img/structure/B1606158.png)
[1,2,5]Oxadiazolo[3,4-f]cinnoline
Overview
Description
[1,2,5]Oxadiazolo[3,4-f]cinnoline is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system combining oxadiazole and cinnoline moieties, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,5]oxadiazolo[3,4-f]cinnoline typically involves the reaction of 3-nitramino-4-phenylfurazan with electrophilic agents. One method includes the use of phosphorus anhydride or oleum to facilitate the reaction . Another approach involves the O-methyl derivative of 3-nitramino-4-phenylfurazan reacting with sulfuric acid, methanesulfonic acid, trifluoroacetic acid, and boron trifluoride etherate . These reactions generally proceed through the formation of an oxodiazonium ion, which undergoes intramolecular electrophilic aromatic substitution to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield.
Chemical Reactions Analysis
Types of Reactions
[1,2,5]Oxadiazolo[3,4-f]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides, such as 5-oxide and 1,5-dioxide derivatives.
Reduction: Reduction reactions can modify the nitro groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions are common, particularly involving nitration to form nitro derivatives.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid and sulfuric acid are used for nitration reactions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic agents like sulfuric acid and oleum are used to facilitate substitution reactions.
Major Products
Oxidation: 5-oxide and 1,5-dioxide derivatives.
Substitution: Nitro derivatives, such as 7,9-dinitro-[1,2,5]oxadiazolo[3,4-f]cinnoline.
Scientific Research Applications
[1,2,5]Oxadiazolo[3,4-f]cinnoline has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing high-energy-density materials and explosives.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [1,2,5]oxadiazolo[3,4-f]cinnoline involves its interaction with molecular targets through electrophilic aromatic substitution. The formation of oxodiazonium ions plays a crucial role in its reactivity, leading to various substitution and oxidation products . The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
[1,2,5]Oxadiazolo[3,4-c]cinnoline: Similar in structure but differs in the position of the oxadiazole ring.
Cinnoline 1,5-dioxides: These compounds have an exocyclic oxygen atom, making them isostructural or nearly isostructural to [1,2,5]oxadiazolo[3,4-f]cinnoline.
Uniqueness
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical properties. Its ability to undergo various chemical reactions and form high-energy-density materials sets it apart from other similar compounds .
Properties
IUPAC Name |
[1,2,5]oxadiazolo[3,4-f]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O/c1-2-7-8(12-13-11-7)5-3-4-9-10-6(1)5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYWDHJBGXPIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C3=C1N=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344705 | |
| Record name | [1,2,5]Oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217491-04-8 | |
| Record name | [1,2,5]Oxadiazolo[3,4-f]cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Carboxy-4-oxonaphthalen-1-ylidene)-phenylmethyl]-1-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1606077.png)


![5-[4-(diethylamino)-2-ethoxyphenyl]-5-(1-ethyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-7(5H)-one](/img/structure/B1606080.png)






![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)


